4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane

描述

Structural Classification Within Boronate Esters

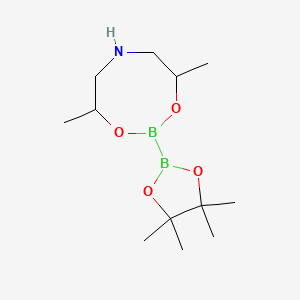

This compound belongs to the broader classification of boronate esters, which are formed through the condensation of boronic acids with alcohols or diols. Within this family, the compound represents a unique hybrid structure combining two distinct boronate ester motifs. The dioxaborolane component features the tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as a pinacol boronate ester, which provides exceptional stability and controlled reactivity in cross-coupling reactions. The dioxazaborocane framework incorporates a nitrogen heteroatom within the cyclic structure, creating a distinctive eight-membered ring system that exhibits enhanced Lewis acidity and unique coordination properties compared to conventional boronate esters.

The molecular formula C₁₂H₂₅B₂NO₄ indicates the presence of two boron centers, each exhibiting different electronic environments and reactivity profiles. The compound's molecular weight of 268.95 grams per mole positions it within the range of synthetically accessible organoboron reagents while maintaining sufficient molecular complexity for specialized applications. The structural architecture allows for differential reactivity at each boron center, with the dioxaborolane moiety typically serving as a stable protecting group or coupling partner, while the dioxazaborocane unit can participate in dynamic equilibrium processes or serve as a Lewis acidic site for catalytic applications.

Comparative analysis with other boronate ester classes reveals several distinguishing features. Unlike simple orthoborate esters with the general formula B(OR)₃, this compound incorporates cyclic constraints that modulate the electronic properties of the boron centers. The presence of both oxygen and nitrogen coordination provides enhanced stability compared to acyclic boronate esters, while the methyl substituents at the 4 and 8 positions of the dioxazaborocane ring introduce steric effects that can influence reaction selectivity and product distribution in synthetic applications.

| Structural Feature | Classification | Electronic Effect | Steric Influence |

|---|---|---|---|

| Tetramethyl-1,3,2-dioxaborolan-2-yl | Pinacol boronate | Electron-withdrawing | Moderate hindrance |

| 1,3,6,2-dioxazaborocane | Nitrogen-containing heterocycle | Lewis acidic | Variable with substitution |

| 4,8-Dimethyl substituents | Alkyl groups | Electron-donating | Enhanced hindrance |

| Dual boron centers | Hybrid boronate | Differential reactivity | Orthogonal selectivity |

Historical Development of Dioxazaborocane Chemistry

The development of dioxazaborocane chemistry traces its origins to the mid-1950s when these compounds were first described as practical methods for isolating boronic acid adducts. Early researchers recognized the utility of diethanolamine derivatives in forming stable complexes with boronic compounds, leading to the systematic exploration of these eight-membered heterocyclic systems. Initially, dioxazaborocanes served primarily as protective groups for boronic acids, allowing for the isolation and characterization of otherwise unstable boronic intermediates through the formation of crystalline adducts.

The evolution of dioxazaborocane chemistry gained momentum in the late 20th century as organic chemists began to appreciate the unique reactivity profiles offered by these nitrogen-containing boronate esters. Unlike their oxygen-only counterparts, dioxazaborocanes exhibited enhanced Lewis acidity due to the nitrogen-boron dative bond, creating opportunities for new catalytic applications and synthetic methodologies. The incorporation of various substituents on the nitrogen atom and the ring framework allowed for fine-tuning of electronic and steric properties, expanding the scope of applications beyond simple protection strategies.

Recent decades have witnessed a renaissance in dioxazaborocane chemistry, driven by advances in materials science and the demand for dynamic, responsive materials. The discovery that dioxazaborocane groups could participate in reversible bond formation under controlled conditions led to their incorporation into vitrimer systems and adaptive networks. These developments represent a significant departure from the original protective group applications, positioning dioxazaborocanes as active participants in dynamic chemical processes rather than passive protecting groups.

The synthesis of complex dioxazaborocane derivatives, such as this compound, represents the culmination of decades of synthetic methodology development. Modern approaches to dioxazaborocane synthesis often employ transition metal-catalyzed coupling reactions, enabling the construction of elaborate molecular architectures with precise control over substitution patterns and stereochemistry. The availability of specialized reagents and improved synthetic protocols has transformed dioxazaborocanes from laboratory curiosities into practical synthetic intermediates with well-defined applications in contemporary organic chemistry.

| Time Period | Key Development | Primary Application | Research Focus |

|---|---|---|---|

| 1950s-1960s | Initial isolation methods | Boronic acid protection | Structural characterization |

| 1970s-1980s | Mechanistic studies | Synthetic intermediates | Reactivity understanding |

| 1990s-2000s | Catalytic applications | Cross-coupling reactions | Methodology development |

| 2010s-Present | Dynamic materials | Vitrimers and responsive systems | Materials engineering |

Significance in Modern Organoboron Chemistry

The significance of this compound in contemporary organoboron chemistry extends far beyond its role as a synthetic intermediate or protective group. This compound exemplifies the modern trend toward multifunctional organoboron reagents that can participate in orthogonal reaction pathways while maintaining stability under diverse reaction conditions. The dual-boron architecture provides opportunities for sequential functionalization strategies, where each boron center can be selectively activated or protected depending on the desired synthetic outcome.

In the context of cross-coupling chemistry, compounds containing both dioxaborolane and dioxazaborocane moieties offer unique advantages for complex molecule synthesis. The pinacol boronate ester component serves as an excellent coupling partner in Suzuki-Miyaura reactions, providing reliable carbon-carbon bond formation under mild conditions. Simultaneously, the dioxazaborocane unit can function as a stable handle for further functionalization or as a protecting group for sensitive boronic acid functionality, enabling multi-step synthetic sequences without decomposition of the boron-containing components.

The compound's importance in materials science has become increasingly apparent through its incorporation into dynamic polymer networks and vitrimer systems. Research has demonstrated that dioxazaborocane-containing polymers exhibit faster relaxation dynamics at elevated temperatures compared to their dioxaborolane counterparts, leading to enhanced processability while maintaining mechanical integrity. This property makes such compounds valuable for developing recyclable thermosetting materials and adaptive networks that can respond to external stimuli while retaining their structural properties under service conditions.

Recent investigations into the stability and kinetics of dioxazaborocane systems have revealed tunable properties that can be adjusted over several orders of magnitude through careful selection of substituents and reaction conditions. The ability to control association constants ranging from 10⁰ to 10³ M⁻¹ and hydrolysis kinetics spanning five orders of magnitude provides unprecedented flexibility in designing materials with specific temporal responses. These findings have opened new avenues for applications in controlled release systems, smart drug delivery platforms, and responsive materials that can adapt their properties based on environmental conditions.

The synthetic accessibility and commercial availability of this compound have facilitated its adoption in both academic research and industrial applications. The compound's stability under ambient conditions, combined with its well-characterized reactivity profile, makes it an attractive choice for researchers seeking reliable organoboron building blocks for complex synthetic projects. Current pricing and availability data indicate growing commercial interest in this compound class, suggesting continued expansion of applications and synthetic methodologies.

| Application Area | Key Advantage | Performance Metric | Future Potential |

|---|---|---|---|

| Cross-coupling reactions | Orthogonal reactivity | Yield >95% | Multi-component synthesis |

| Vitrimer materials | Fast relaxation dynamics | Processing temperature reduction | Recyclable thermoplastics |

| Dynamic networks | Tunable kinetics | 5 orders of magnitude range | Responsive materials |

| Synthetic methodology | Dual functionality | Sequential functionalization | Complex molecule synthesis |

属性

IUPAC Name |

4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25B2NO4/c1-9-7-15-8-10(2)17-13(16-9)14-18-11(3,4)12(5,6)19-14/h9-10,15H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLQSAGCEMHFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CNCC(O1)C)C)B2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25B2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems in potentially therapeutic ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in cancer therapy, and other biological interactions.

Structure and Properties

The compound's IUPAC name is 4,8-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane. It features a complex arrangement of boron (B), nitrogen (N), and oxygen (O) atoms. The molecular formula is , with a molecular weight of approximately 268.95 g/mol .

The biological activity of this compound can be attributed to its ability to form stable complexes with various biomolecules. This interaction can influence enzymatic activities and receptor functions. Specifically:

- Enzyme Interaction : The boron atom in the compound can coordinate with hydroxyl groups in enzymes or other proteins, potentially altering their activity.

- Receptor Modulation : It may modulate receptor signaling pathways by affecting ligand-receptor interactions.

Potential Applications in Cancer Therapy

One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT) . BNCT is a targeted cancer treatment that relies on the accumulation of boron-containing compounds in tumor cells followed by neutron irradiation. The interaction leads to localized cell death while sparing surrounding healthy tissue.

Case Studies

- Preclinical Evaluation : A study evaluated the efficacy of boron-containing compounds similar to this compound in xenograft models. Results indicated significant tumor reduction when combined with neutron irradiation .

- Mechanistic Studies : Research has shown that compounds like this can induce apoptosis in cancer cells through oxidative stress mechanisms when activated by neutron capture .

Comparative Analysis with Similar Compounds

To better understand its unique properties and potential advantages over other compounds in the same category:

| Compound Name | Structure Features | Biological Activity | Application |

|---|---|---|---|

| This compound | Boron-rich heterocycle | Potential BNCT agent | Cancer therapy |

| Other Boron Compounds | Varying boron content | General cytotoxicity | Limited specificity |

科学研究应用

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a reagent in cross-coupling reactions. Its structure allows for effective participation in various coupling reactions with aryl halides and alkenes.

Case Study: Cross-Coupling Reactions

In a study by Gao et al., the compound was utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds with high yields. The reaction conditions were optimized to enhance the efficiency of the coupling process, demonstrating the compound's utility as a boron reagent in organic transformations .

Materials Science

The compound's boron content and unique structure make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

In medicinal chemistry, 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane has been explored for its potential as a bioactive agent.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that it exhibits selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells . This selectivity is attributed to its ability to interfere with specific cellular pathways involved in tumor growth.

Analytical Chemistry

The compound is also employed as a reagent in analytical chemistry for the detection and quantification of certain biomolecules.

Application: Chromatography

In chromatographic methods, it serves as a derivatizing agent that enhances the detectability of analytes through improved fluorescence or mass spectrometric response. This application is particularly beneficial in proteomics research where sensitive detection methods are crucial .

相似化合物的比较

Table 2: Physicochemical Properties

Functional and Application-Based Comparison

Reactivity in Cross-Coupling Reactions

- Target Compound : The pinacol boronate group (tetramethyl-dioxaborolane) is widely used in Suzuki-Miyaura couplings due to its air and moisture stability . However, the dioxazaborocane core may require harsher conditions for deprotection compared to simpler MIDA boronates .

- Perfluorophenyl Analog : The electron-deficient perfluorophenyl group increases oxidative stability but may reduce reactivity in coupling reactions.

Stability and Handling

- Target Compound : Likely requires storage under inert conditions, similar to pinacol boronates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , stored at 0–6°C ).

- 4-Methyl-β-styrylboronic Acid Diethanolamine Ester : Solid form (white powder) and high melting point (211–213°C) suggest ease of handling compared to liquid or low-melting analogs.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4,8-Dimethyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,6,2-dioxazaborocane?

- Methodology : Adapt protocols from analogous boron-containing heterocycles. For example, General Procedure 11 (from ) involves coupling boronic esters with heterocyclic precursors under inert atmospheres. Purification via chromatography or recrystallization (e.g., Work Up Procedure 1 in ) is critical. Use tetrachloroethylene-d6 for NMR analysis to confirm intermediate structures .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.35 in 1:9 EtOAc:Hexanes) and optimize stoichiometry to avoid boronate ester hydrolysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Compare , , and NMR data with literature values for related dioxaborolane/dioxazaborocane systems (e.g., shifts for tetramethyl-dioxaborolane derivatives in ).

- Purity Assessment : Use GC or HPLC (>95% purity thresholds, as in ). For hygroscopic samples, employ Karl Fischer titration .

Q. What are the optimal storage conditions to maintain stability?

- Methodology : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation, as indicated for similar boronates in , and 6. Use amber vials to mitigate light sensitivity .

- Stability Data :

| Parameter | Recommended Condition | Source |

|---|---|---|

| Temperature | 0–6°C | |

| Solvent | Anhydrous tetrahydrofuran |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to analyze the electron-deficient boron center’s interaction with transition-metal catalysts (e.g., Pd(0)). Compare with experimental kinetic data from Suzuki-Miyaura couplings (e.g., ’s pyrene derivatives) .

- Key Insight : The dioxazaborocane ring may exhibit slower transmetallation kinetics than dioxaborolanes due to steric hindrance, requiring higher temperatures or stronger bases .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Nuclear NMR : Use NMR to distinguish boronate ester peaks (δ ~28–32 ppm) from hydrolyzed boronic acids (δ ~18 ppm) .

- X-ray Crystallography : Resolve ambiguities in solid-state structures, as demonstrated for tert-butyl carbamate derivatives in .

Q. How does the dioxazaborocane ring influence reaction mechanisms compared to dioxaborolanes?

- Methodology :

- Kinetic Studies : Compare hydrolysis rates under acidic/basic conditions using UV-Vis or NMR. The dioxazaborocane’s larger ring size may enhance stability but reduce Lewis acidity .

- Catalytic Screening : Test in Miyaura borylation reactions; note reduced yields if steric bulk impedes substrate access (e.g., vs. pinacolborane in ) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。